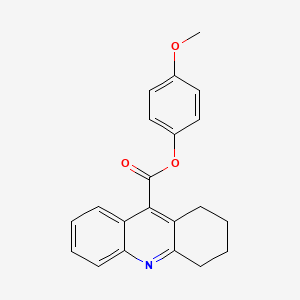

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Description

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a tricyclic acridine derivative featuring a methoxyphenyl ester moiety. This compound combines a lipophilic acridine core with a methoxy-substituted phenyl ester, which may enhance solubility and target interactions compared to non-polar analogs.

Properties

CAS No. |

853317-77-8 |

|---|---|

Molecular Formula |

C21H19NO3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(4-methoxyphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |

InChI |

InChI=1S/C21H19NO3/c1-24-14-10-12-15(13-11-14)25-21(23)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |

InChI Key |

OUIVKIQBHIWWGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Tetrahydroacridine Intermediates

A foundational approach involves constructing the 1,2,3,4-tetrahydroacridine core followed by esterification with 4-methoxyphenol. Key steps include:

-

Formation of 1,2,3,4-Tetrahydro-9-acridinecarboxylic Acid :

-

Esterification with 4-Methoxyphenol :

Modular Assembly via Hydrazone Intermediates

An alternative route employs hydrazone formation and cyclization, adapted from apixaban analogue syntheses:

-

Synthesis of (Z)-Ethyl 2-Chloro-2-(2-(4-Methoxyphenyl)hydrazono)acetate :

-

Cyclocondensation with Tetrahydroacridine Precursors :

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling streamlines the introduction of the 4-methoxyphenyl group:

Microwave-Assisted Esterification

Microwave irradiation enhances esterification efficiency:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization | Cyclocondensation + Esterification | 50–65% | Scalable, uses inexpensive reagents | Low yield, harsh acidic conditions |

| Hydrazone Route | Diazotization + Cyclization | 71–85% | High regioselectivity | Multi-step, sensitive intermediates |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 75–90% | High yield, modular | Requires palladium catalysts |

| Microwave-Assisted | Microwave-enhanced esterification | 90% | Rapid, energy-efficient | Specialized equipment needed |

Critical Challenges and Solutions

-

Challenge : Low solubility of tetrahydroacridine intermediates in non-polar solvents.

-

Challenge : Epimerization during esterification.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (methyl iodide, ethyl bromide) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

4-Chlorobenzyl 1,2,3,4-Tetrahydro-9-Acridinecarboxylate

- Substituent : 4-Chlorobenzyl group.

- Functional Group : Ester (identical to the target compound).

- Molecular Weight : ~335–340 g/mol (estimated based on chlorine substitution).

- Biological Implications: Chlorine may enhance lipophilicity but reduce hydrogen-bonding capacity compared to methoxy. No direct activity data is available, but chloro-substituted analogs often exhibit varied pharmacokinetic profiles .

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid

- Substituent : 4-Chlorophenylmethylidene group.

- Functional Group : Carboxylic acid (vs. ester in the target compound).

- Molecular Weight: 349.8 g/mol (C₂₁H₁₆ClNO₂).

- Key Structural Differences: A conjugated double bond (methylidene) modifies planarity of the tricyclic system.

- Biological Implications : Acidic groups may enhance interaction with cationic residues in drug efflux pumps (e.g., P-glycoprotein), though ester derivatives like the target compound could exhibit better cellular uptake .

9,10-Dihydro-5-Methoxy-9-Oxo-N-[4-[2-(1,2,3,4-Tetrahydro-6,7-Dimethoxyisoquinol-2-yl)ethyl]phenyl]-4-Acridinecarboxamide (Compound 84)

- Substituent: Dimethoxybenzyl and tetrahydroisoquinoline groups.

- Functional Group : Carboxamide.

- Molecular Weight: Not specified, but likely >500 g/mol due to extended side chains.

- Key Structural Differences: Carboxamide linkage instead of ester. Additional dimethoxy and tetrahydroisoquinoline moieties.

- Biological Implications : Carboxamides often exhibit stronger hydrogen-bonding interactions, contributing to higher MDR reversal potency. Compound 84 showed activity two orders of magnitude greater than verapamil, a prototype MDR inhibitor .

N-(4-Acetylphenyl)-1,2,3,4-Tetrahydroacridine-9-Carboxamide

- Substituent : 4-Acetylphenyl group.

- Functional Group : Carboxamide.

- Molecular Weight : ~334 g/mol (C₂₂H₂₀N₂O₂).

- Key Structural Differences :

- Acetyl group introduces steric bulk and ketone functionality.

- Amide linkage replaces ester.

- However, acetyl substitution may reduce solubility compared to methoxy .

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy groups (electron-donating) may improve interactions with hydrophobic pockets in drug transporters, whereas chloro substituents (electron-withdrawing) could enhance binding to electrophilic regions .

- Functional Group Impact : Esters balance solubility and permeability, while carboxamides and carboxylic acids prioritize target affinity or solubility, respectively .

- Structural Rigidity : Methylidene-containing analogs (e.g., ) exhibit planar conformations that may hinder binding to flexible protein domains .

Biological Activity

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (CAS No. 853317-77-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19NO3

- Molecular Weight : 333.39 g/mol

- Structural Characteristics : The compound features a methoxy group attached to a phenyl ring and is part of the acridine family, which is known for various biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

Antioxidant Activity

Studies have shown that compounds within the acridine family often possess antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, providing protection against oxidative stress in cellular systems.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Emerging research indicates that derivatives of acridine can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Interaction with DNA : Acridine derivatives are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

- Modulation of Cell Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of related acridine compounds, providing insights into potential applications:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that acridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of methoxy substitutions in enhancing activity .

- Antimicrobial Research : In a comparative analysis published in Pharmaceutical Biology, researchers evaluated various acridine derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications at the phenyl position significantly improved antimicrobial potency .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with acridine derivatives in the presence of a base (e.g., triethylamine) to form imine linkages. For example, fluorophenyl-substituted analogs are synthesized via base-catalyzed condensation of 4-fluorobenzaldehyde with acridine precursors . Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (20–80°C), and catalyst selection. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming the identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly the methoxyphenyl and acridine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity. For example, fluorinated analogs are validated via ¹⁹F NMR to confirm substituent position . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress (e.g., 40–60°C). Monitor degradation products using HPLC-MS. Storage recommendations: airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the ester group. Stability of related acridine derivatives is compromised by prolonged exposure to light or humidity .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer : Use fluorescence-based assays to study interactions with biomolecules (e.g., DNA intercalation via UV-Vis spectroscopy). For acetylcholinesterase (AChE) inhibition (common in acridine derivatives like Tacrine), conduct enzyme kinetics (Km/Vmax analysis) and molecular docking simulations to identify binding sites. Comparative studies with structural analogs (e.g., 9-aminoacridine derivatives) can isolate functional group contributions .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular dynamics (MD) simulations model membrane permeability and blood-brain barrier penetration. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) software (e.g., SwissADME) evaluates metabolic pathways and potential hepatotoxicity, a known issue with acridine-based drugs .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., cell lines, enzyme sources). Standardize testing using validated reference compounds (e.g., Tacrine for AChE inhibition) and replicate experiments under controlled conditions. Meta-analyses of IC₅₀ values and dose-response curves can identify outliers. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.